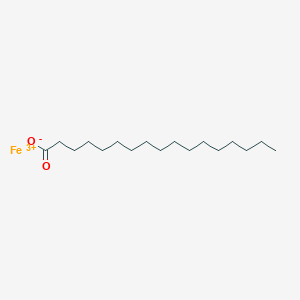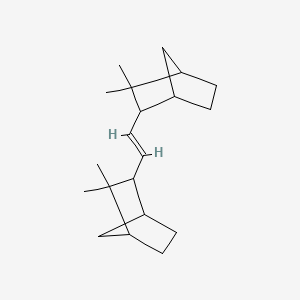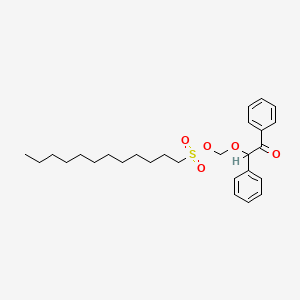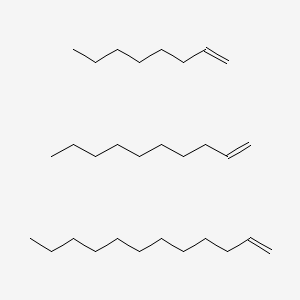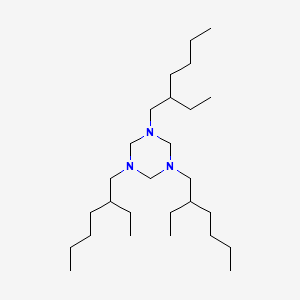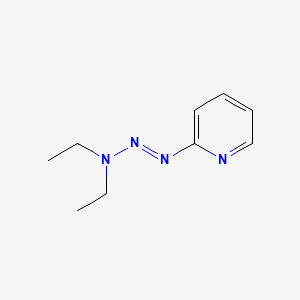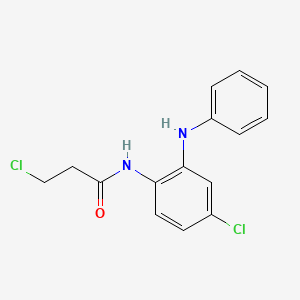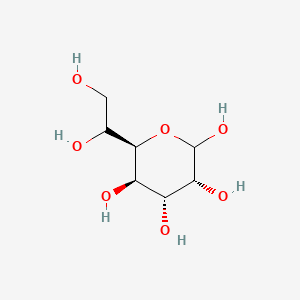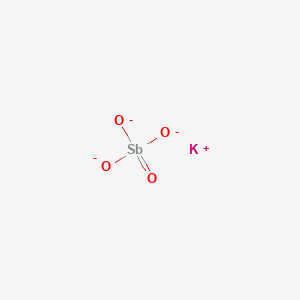
Antimonate (SbO31-), potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Potassium antimonate is typically synthesized through the reaction of antimony trioxide (Sb₂O₃) with potassium hydroxide (KOH). This process involves careful regulation of reaction conditions to ensure the desired product . The reaction can be represented as follows:
Sb2O3+2KOH→2KSbO3+H2O
In industrial settings, potassium antimonate can also be produced through the thermal decomposition of antimony potassium tartrate. This method involves heating antimony potassium tartrate to specific temperatures, resulting in the formation of potassium antimonate along with other antimony oxides .
Analyse Des Réactions Chimiques
Potassium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Potassium antimonate can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to form lower oxidation state compounds of antimony.
Substitution: Potassium antimonate can participate in substitution reactions where the antimony atom is replaced by other elements or groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Potassium antimonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium antimonate involves its interaction with molecular targets and pathways. For instance, in biological systems, potassium antimonate can bind to proteins such as bovine serum albumin, causing changes in the protein’s secondary structure . This binding can interfere with the protein’s normal function and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Potassium antimonate can be compared with other similar compounds, such as:
Sodium antimonate (NaSbO₃): Similar to potassium antimonate, sodium antimonate is used in various industrial applications and has similar chemical properties.
Calcium antimonate (Ca₂Sb₂O₇): This compound has a different crystal structure and is used in different applications compared to potassium antimonate.
Lead antimonate (Pb₂Sb₂O₇):
Potassium antimonate is unique due to its specific applications as a flame retardant and clarifying agent, as well as its role in biological detection .
Propriétés
Numéro CAS |
14459-60-0 |
|---|---|
Formule moléculaire |
KO4Sb-2 |
Poids moléculaire |
224.86 g/mol |
Nom IUPAC |
potassium;stiborate |
InChI |
InChI=1S/K.4O.Sb/q+1;;3*-1; |
Clé InChI |
VRZPDFRHHRVHFO-UHFFFAOYSA-N |
SMILES canonique |
[O-][Sb](=O)([O-])[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


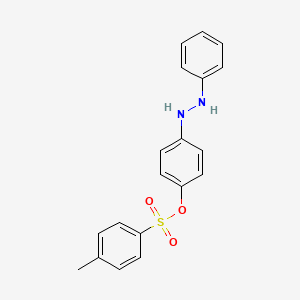
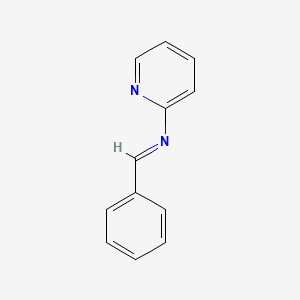
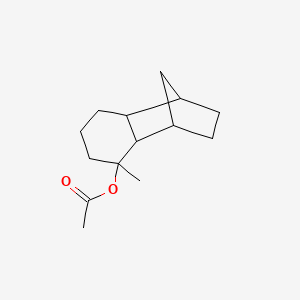
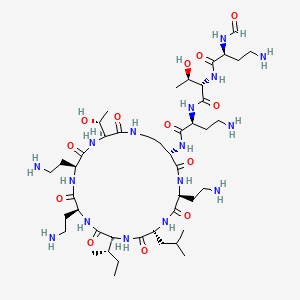
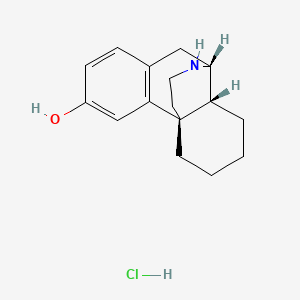
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
